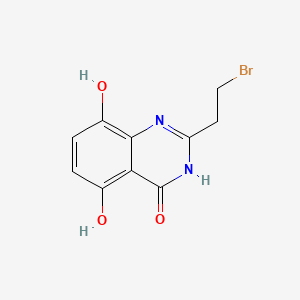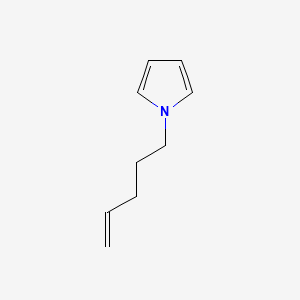
Heptadecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and heptadecanol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers. Its chemical formula is C21H40O2, and it has a molecular weight of 324.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyl methacrylate can be synthesized through the esterification of methacrylic acid with heptadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Heptadecanol→Heptadecyl Methacrylate+Water
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The process may include steps such as purification through distillation to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Heptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Can be carried out under mild conditions with appropriate catalysts.
Major Products:
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and sealants.
Scientific Research Applications
Heptadecyl methacrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of heptadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as AIBN . The resulting polymers exhibit properties such as hydrophobicity, flexibility, and chemical resistance .
Comparison with Similar Compounds
Heptadecyl methacrylate can be compared with other methacrylates such as:
Methyl Methacrylate (MMA): Known for its use in acrylic glass production.
Ethyl Methacrylate (EMA): Used in dental materials and coatings.
Butyl Methacrylate (BMA): Employed in adhesives and sealants.
Uniqueness: this compound stands out due to its long hydrophobic chain, which imparts unique properties such as enhanced hydrophobicity and flexibility to the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties make it an essential component in the synthesis of high-performance materials
Properties
CAS No. |
6140-75-6 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
heptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |
InChI Key |
PAIQEFSJYGYULU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















